Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC17870570
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3O2 |
|---|---|
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C9H13N3O2/c1-6-10-11-8-4-3-7(5-12(6)8)9(13)14-2/h7H,3-5H2,1-2H3 |
| Standard InChI Key | PLSRWOGTVFHYBT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C2N1CC(CC2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a bicyclic system where a 1,2,4-triazole ring is annulated to a partially hydrogenated pyridine ring. The pyridine moiety exists in a 5,6,7,8-tetrahydro state, reducing aromaticity and enhancing conformational flexibility. Key substituents include:
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A methyl group at position 3 of the triazole ring.
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A carboxylate ester at position 6 of the pyridine ring.
The IUPAC name, methyl 3-methyl-5,6,7,8-tetrahydro- triazolo[4,3-a]pyridine-6-carboxylate, reflects this substitution pattern . The canonical SMILES string CC1=NN=C2N1CC(CC2)C(=O)OC and InChIKey PLSRWOGTVFHYBT-UHFFFAOYSA-N provide unambiguous identifiers for computational studies .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface | 63.4 Ų |
| LogP (Octanol-Water) | 0.89 (estimated) |
Spectroscopic and Computational Data
Density functional theory (DFT) calculations predict a planar triazole ring and a chair-like conformation for the tetrahydro-pyridine system. Nuclear magnetic resonance (NMR) data for analogous triazolopyridines reveal characteristic signals:
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NMR: Methyl protons at δ 2.4–2.6 ppm, ester methoxy at δ 3.7–3.9 ppm.
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NMR: Carbonyl carbon at δ 165–170 ppm, triazole carbons at δ 145–155 ppm.
The compound’s moderate lipophilicity (LogP ≈ 0.89) suggests balanced membrane permeability and solubility, favorable for oral bioavailability .
Synthesis and Optimization
Synthetic Routes
Synthesis typically involves multi-step sequences starting from pyridine or piperidine precursors. A representative pathway includes:
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Cyclocondensation: Reaction of 6-methyl-3,4,5,6-tetrahydropyridine-2-carboxylate with hydrazine to form a hydrazide intermediate.
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Triazole Formation: Cyclization with nitriles or orthoesters under acidic conditions to construct the triazole ring.
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Esterification: Protection of the carboxylic acid as a methyl ester using methanol and catalytic sulfuric acid.
Microwave-assisted synthesis has been explored to reduce reaction times and improve yields, though specific protocols remain proprietary .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, Δ | 65–70 |
| Triazole Formation | Trimethyl orthoacetate, HCl | 50–55 |
| Esterification | MeOH, HSO, reflux | 85–90 |
Purification and Characterization
Purification via silica gel chromatography (eluent: ethyl acetate/hexane) affords the final product in >95% purity . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 195.1002 (calculated for ) .
Biological Activities and Mechanisms
Kinase Inhibition
Triazolopyridines are known ATP-competitive kinase inhibitors. The methyl ester group enhances binding to hydrophobic kinase pockets, while the triazole nitrogen atoms coordinate with catalytic lysine residues. In vitro assays against cyclin-dependent kinases (CDKs) show IC values in the micromolar range, suggesting potential anticancer applications .
Antimicrobial Activity
The compound exhibits moderate activity against Gram-positive bacteria (Staphylococcus aureus MIC = 32 µg/mL) and fungi (Candida albicans MIC = 64 µg/mL). The mechanism may involve disruption of membrane integrity or inhibition of ergosterol biosynthesis .
Central Nervous System (CNS) Effects
Structural analogs demonstrate affinity for GABA receptors (K = 120 nM), implicating potential anxiolytic or sedative properties. The ester moiety may facilitate blood-brain barrier penetration .
Applications in Drug Development
Prodrug Design
Hydrolysis of the methyl ester in vivo yields the carboxylic acid, which can be further conjugated to improve solubility or target specificity. For example, the hydroxy derivative (CAS 2166713-11-5) serves as an intermediate for prodrugs targeting inflammatory pathways .
Structure-Activity Relationship (SAR) Studies
Systematic modifications reveal:
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Methyl Group: Essential for kinase binding; replacement with bulkier groups reduces activity.
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Ester Group: Conversion to amides enhances metabolic stability but decreases oral absorption.
Chemical Reactivity and Derivatives
Ester Hydrolysis
Under basic conditions (NaOH, HO/ethanol), the methyl ester hydrolyzes to the carboxylic acid (), which can form salts (e.g., sodium or hydrochloride) for improved crystallinity .
Nucleophilic Substitution
The triazole ring undergoes electrophilic substitution at position 5, enabling functionalization with halogens or aryl groups. For instance, bromination with NBS yields a bromo-derivative active against resistant bacteria.
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